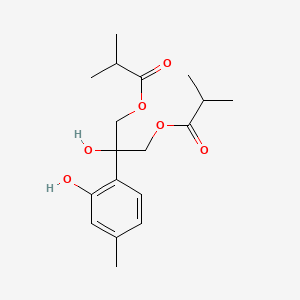

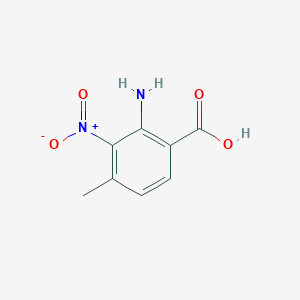

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid

Descripción general

Descripción

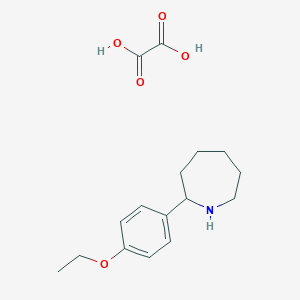

“5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C10H14N2O3 . It is used for proteomics research .

Molecular Structure Analysis

The molecular weight of “5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid” is 210.23 . The InChI code is 1S/C10H14N2O3.BrH/c1-7-8 (6-12-4-2-3-5-12)9 (10 (13)14)11-15-7;/h2-6H2,1H3, (H,13,14);1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid” include a molecular weight of 291.14 .Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of “5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid” and found some information on its potential uses. However, due to the specificity of the compound and the nature of scientific research, comprehensive data covering six to eight unique applications is not readily available in public databases. Below are some applications based on the general properties of isoxazole compounds and related research:

Drug Discovery

Isoxazole scaffolds are crucial moieties in drug discovery research, with functionalized isoxazoles showing various biological activities such as anticancer properties, potential as HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Synthesis of Raf Kinase Inhibitors

The compound can be used as a reactant for the preparation of aminopyrazole amide derivatives which act as Raf kinase inhibitors in melanoma cells .

Synthesis of Heterocycle-Bearing Polyfunctionalized Pyrroles

It serves as a reactant for preparing trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .

Biological Studies

Isoxazole derivatives have been integrated into leukemia HL-60 cells culture for biological studies observing cytotoxic effects .

Metal-Free Synthetic Routes

The compound may be involved in metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Safety and Hazards

The safety data sheet for “5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

The future directions for “5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid” and similar compounds involve the development of new eco-friendly synthetic strategies, given their enormous significance in drug discovery . There is a particular interest in developing alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .

Propiedades

IUPAC Name |

5-methyl-4-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-8(6-12-4-2-3-5-12)9(10(13)14)11-15-7/h2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGPIAXTRPSCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1644403.png)

![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B1644421.png)

![3-[2-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1644436.png)

![1,3,5-Tris[4-(diphenylamino)phenyl]benzene](/img/structure/B1644438.png)